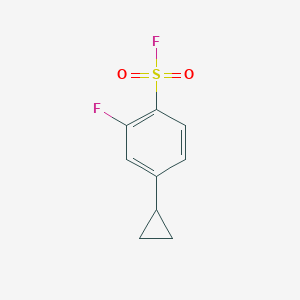

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride is an organic compound with the molecular formula C₉H₈F₂O₂S It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a sulfonyl fluoride group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropyl-2-fluorobenzenesulfonyl chloride with a fluoride source under mild conditions. The reaction typically proceeds as follows:

Starting Material: 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride

Reagent: Fluoride source (e.g., potassium fluoride)

Solvent: Anhydrous acetonitrile

Reaction Conditions: Room temperature, stirring for several hours

The reaction yields this compound with high purity and good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonates.

Reduction: Reduction of the sulfonyl fluoride group can yield sulfinates or sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate salts.

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of sulfinates or sulfides.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride has shown potential as a selective inhibitor of various enzymes. Its structure allows it to interact with active sites of target enzymes, leading to inhibition of their activity:

- Monoamine Oxidase (MAO) : Similar compounds have been reported to inhibit MAO-B, an enzyme linked to neurodegenerative diseases. Inhibition of this enzyme can increase neurotransmitter levels, potentially alleviating symptoms of disorders like Parkinson's disease.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

- Polo-like Kinase 4 (PLK4) Inhibition : Compounds with similar structures have been investigated for their ability to inhibit PLK4, which plays a crucial role in cell cycle regulation and centriole biogenesis. Inhibition of PLK4 can lead to reduced proliferation in cancer cell lines.

Synthetic Applications

The compound serves as a valuable reagent in organic synthesis, particularly in the following areas:

Fluorination Reactions

Fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts. The introduction of fluorine can enhance metabolic stability and bioactivity:

- Fluorination of Aromatic Compounds : this compound can be used to introduce fluorine into various substrates through electrophilic fluorination reactions.

Sulfonation Reactions

The sulfonyl group is a versatile functional group that enables further transformations:

- C-H Sulfonation : The compound can be utilized in the sulfonation of aromatic compounds, facilitating the introduction of sulfonyl groups into complex molecules.

Case Study 1: MAO-B Inhibition

A study evaluated the structure-activity relationship (SAR) of related compounds, revealing that modifications to the sulfonyl group significantly enhanced MAO-B inhibitory activity. Compounds with fluorine substitutions exhibited increased selectivity and potency against MAO-B compared to non-fluorinated analogs.

Case Study 2: PLK4 Inhibition

In vitro assays demonstrated that compounds targeting PLK4 led to significant reductions in cell viability in several cancer cell lines. The mechanism involved centrosome removal and stabilization of p53, resulting in cell cycle arrest.

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies. The compound can modify proteins by reacting with nucleophilic amino acid residues, thereby affecting protein function and activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Cyclopropylbenzenesulfonyl fluoride

- 2-Fluorobenzenesulfonyl fluoride

- 4-Cyclopropyl-2-chlorobenzenesulfonyl fluoride

Uniqueness

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

Actividad Biológica

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride (CAS No. 2305251-86-7) is a sulfonyl fluoride compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, target interactions, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H8F2O2S

- Molecular Weight: 224.23 g/mol

This compound features a cyclopropyl group, a fluorine atom, and a sulfonyl fluoride functional group, which are significant for its reactivity and biological activity.

Target Interactions

Research indicates that compounds with structural similarities to this compound often interact with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . This receptor plays a critical role in angiogenesis and vascular permeability regulation.

Mode of Action

The compound is hypothesized to modulate VEGFR-2 activity, potentially influencing several cellular processes such as:

- Cell Proliferation: Promotes or inhibits the growth of cells.

- Survival: Affects cell viability under various conditions.

- Migration: Influences the movement of cells, particularly in the context of cancer metastasis.

Anticancer Activity

A study conducted on similar sulfonyl fluorides demonstrated their efficacy in inhibiting tumor growth in xenograft models. The mechanism involved the inhibition of angiogenesis through VEGFR-2 blockade, leading to reduced tumor vascularization and growth.

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. In vitro assays indicated that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Activity against bacterial strains | |

| VEGFR-2 Modulation | Affects angiogenesis |

Case Study 1: Anticancer Efficacy

In a controlled study involving mice with implanted tumors, administration of this compound led to a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's ability to inhibit angiogenesis by blocking VEGFR-2 signaling pathways.

Case Study 2: Antimicrobial Effects

A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

4-cyclopropyl-2-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2S/c10-8-5-7(6-1-2-6)3-4-9(8)14(11,12)13/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVXXBXJMRPTAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.